molecular formula C16H14F3N11S B10924406 2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10924406
M. Wt: 449.4 g/mol
InChI Key: GKDMLAXXTIGEKW-UHFFFAOYSA-N
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Description

2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings

Preparation Methods

The synthesis of 2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from the preparation of the individual ring systems and their subsequent coupling. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Synthesis of the triazole ring: This involves the cyclization of an azide with an alkyne.

    Coupling of the pyrazole and triazole rings: This step often requires the use of a coupling reagent such as EDCI or DCC.

    Formation of the pyrimidine ring: This can be synthesized through the reaction of a suitable amidine with a β-dicarbonyl compound.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates under specific conditions to form the target compound.

Chemical Reactions Analysis

2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compared to other similar compounds, 2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which confer distinct biological and chemical properties. Similar compounds include:

Properties

Molecular Formula

C16H14F3N11S

Molecular Weight

449.4 g/mol

IUPAC Name

4-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanylmethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H14F3N11S/c1-3-29-14(9-4-10(16(17,18)19)26-28(9)2)24-25-15(29)31-6-11-22-13-8-5-21-23-12(8)20-7-30(13)27-11/h4-5,7H,3,6H2,1-2H3,(H,21,23)

InChI Key

GKDMLAXXTIGEKW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C=NN4)C5=CC(=NN5C)C(F)(F)F

Origin of Product

United States

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